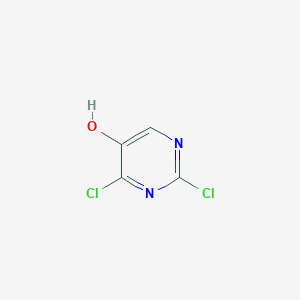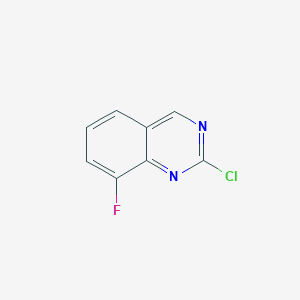![molecular formula C18H19ClN2O B1434687 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone CAS No. 1783028-21-6](/img/structure/B1434687.png)
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone
Descripción general
Descripción
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone is a chemical compound with the molecular formula C18H19ClN2O and a molecular weight of 314.81 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmaceuticals and material sciences .
Métodos De Preparación
The synthesis of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone typically involves the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)propylamine. This intermediate is then reacted with 9-chloroacridine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone involves its interaction with biological molecules. As an acridine derivative, it can intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can lead to various biological effects, including inhibition of DNA replication and transcription, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone can be compared with other acridine derivatives, such as:
2-Chloro-10-[3-(dimethylamino)propyl]-7,8-dimethoxy-10H-acridinone: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
Clomipramine Hydrochloride: A well-known antidepressant, clomipramine hydrochloride shares a similar core structure but differs in its specific functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
3-chloro-10-[3-(dimethylamino)propyl]acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-20(2)10-5-11-21-16-7-4-3-6-14(16)18(22)15-9-8-13(19)12-17(15)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFMDKBPBDZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1434607.png)
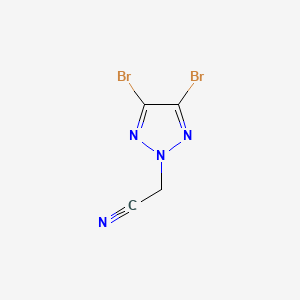
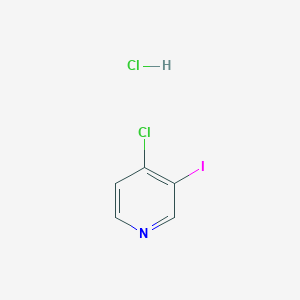
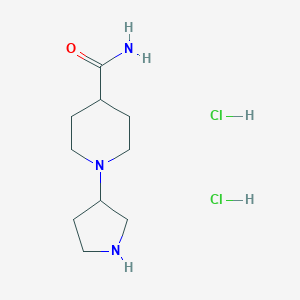

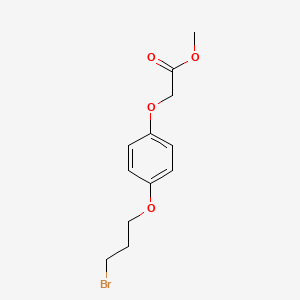
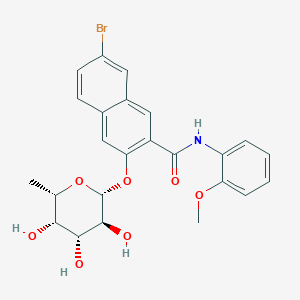
![6-Phenyl-2-azaspiro[3.3]heptane](/img/structure/B1434620.png)
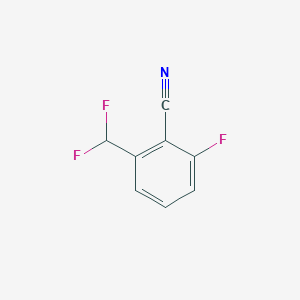
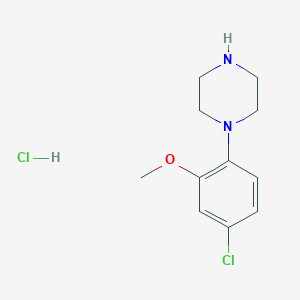

![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)
